7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4/c1-7-4-11-18-3-2-10(21(11)20-7)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMBTFOODWQRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The compound can be synthesized via a multi-step process starting with commercially available reagents. A common route involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate intermediates under controlled conditions.
Cyclization Reaction: A key step involves cyclization to form the pyrazolo[1,5-a]pyrimidine core. This is typically achieved using strong bases or acid catalysts, facilitating the formation of the heterocyclic ring.
Industrial Production Methods
Industrial production often involves optimization of the lab-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Scale-up processes might include continuous flow reactors to enhance reaction efficiency and product isolation techniques such as crystallization and chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the pyridinyl ring, using reagents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify functional groups, employing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position, using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acetic acid as solvent.
Reduction: Lithium aluminum hydride, Hydrogen gas, Palladium on carbon catalyst.
Substitution: Alkoxides, Amines, Anhydrous conditions, Aprotic solvents.
Major Products Formed
Oxidized derivatives: with functional groups such as ketones or carboxylic acids.
Reduced derivatives: like alcohols or amines.
Substituted products: with new groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for synthesizing novel molecules with potential pharmaceutical applications. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound's biological activity is being explored, with studies indicating its potential as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
In the industry, the compound is used in the development of agrochemicals, where its derivatives exhibit herbicidal or pesticidal properties. Its stability and reactivity also make it suitable for use in material science, including polymer and nanomaterial fabrication.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Specific pathways involved depend on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Key structural analogs include:
Key Observations :
Physicochemical and Optical Properties
- Trifluoromethyl Impact : The -CF₃ group increases lipophilicity (logP) and metabolic stability. Compounds like 2-methyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (3f) exhibit strong absorbance in UV-Vis spectra due to electron-deficient cores .
- Solid-State Behavior : Crystalline analogs (e.g., ) show planar pyrazolo-pyrimidine cores, with packing influenced by substituents. For example, nitro groups (3f) enhance intermolecular dipole interactions .
Biological Activity
The compound 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antifungal, and insecticidal properties, backed by recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 251.63 g/mol. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, a study highlighted the synthesis and evaluation of various trifluoromethyl pyrimidine derivatives, including those similar to our compound, which showed promising results against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/mL. The anticancer efficacy was compared with doxorubicin, a well-known chemotherapeutic agent, indicating that while the new compounds were less potent than doxorubicin, they still demonstrated notable cytotoxicity against these cell lines .
Antifungal Activity
In addition to its anticancer properties, this compound has shown antifungal activity. In a comparative study of various trifluoromethyl pyrimidine derivatives, it was found that certain compounds exhibited antifungal effects against common pathogens. The specific mechanisms remain under investigation; however, the presence of the trifluoromethyl group is believed to enhance membrane permeability and disrupt fungal cell integrity .
Insecticidal Activity
The insecticidal properties of compounds similar to This compound have also been evaluated. Insecticidal tests against Spodoptera frugiperda and Mythimna separata revealed that these compounds could induce mortality rates comparable to established insecticides like chlorantraniliprole at concentrations around 500 µg/mL . The mechanism of action is hypothesized to involve interference with neuronal signaling pathways in insects.
Research Findings Summary
The following table summarizes key findings related to the biological activities of This compound and its derivatives:
| Activity | Tested Concentration | Model Organism/Cell Line | Comparison Agent | Outcome |
|---|---|---|---|---|
| Anticancer | 5 µg/mL | PC3, K562, HeLa, A549 | Doxorubicin | Notable cytotoxicity |
| Antifungal | Varies | Various fungal strains | N/A | Significant antifungal activity |
| Insecticidal | 500 µg/mL | S. frugiperda, M. separata | Chlorantraniliprole | Comparable mortality rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
